molecular formula C11H9NO3 B2618859 6-Acetyl-1h-indole-2-carboxylic acid CAS No. 81223-71-4

6-Acetyl-1h-indole-2-carboxylic acid

Cat. No.: B2618859
CAS No.: 81223-71-4
M. Wt: 203.197
InChI Key: DTAKUXFNRLNAJT-UHFFFAOYSA-N
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Description

6-Acetyl-1h-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved to fresh air. If not breathing, artificial respiration should be given. In case of skin contact, it should be washed off with soap and plenty of water. In case of eye contact, eyes should be flushed with water as a precaution .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-1h-indole-2-carboxylic acid typically involves the functionalization of the indole ring. One common method is the Friedel-Crafts acylation of indole with acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride . Another approach involves the Vilsmeier-Haack reaction, where indole is treated with a formylating agent such as DMF and POCl3, followed by acetylation .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 6-Acetyl-1h-indole-2-carboxylic acid is unique due to its acetyl group at the 6-position, which imparts distinct chemical and biological properties. This structural modification can enhance its reactivity and binding affinity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

6-acetyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6(13)7-2-3-8-5-10(11(14)15)12-9(8)4-7/h2-5,12H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAKUXFNRLNAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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